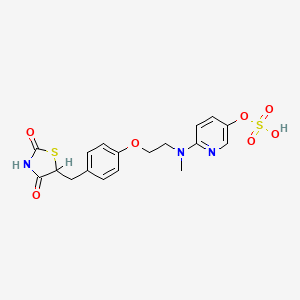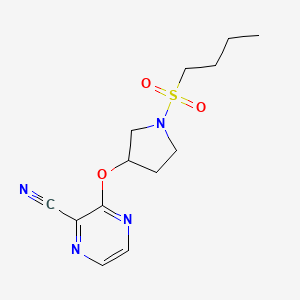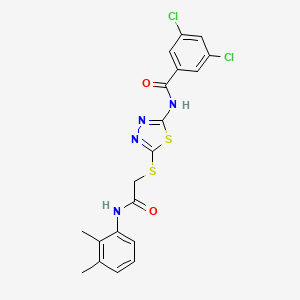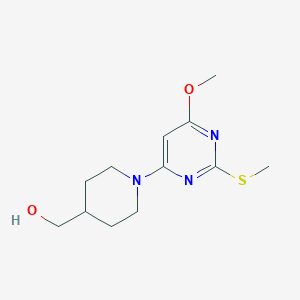![molecular formula C17H29N3O B3020134 N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2411307-51-0](/img/structure/B3020134.png)
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as DMTBEP, and it is a synthetic molecule that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecules in cells. This compound has been found to bind to certain enzymes and proteins, leading to changes in their activity. It has also been shown to affect cellular signaling pathways, leading to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been found to modulate the activity of certain enzymes, leading to changes in biochemical pathways. In vivo studies have shown that this compound can affect cellular signaling pathways, leading to changes in gene expression and cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific molecules on biological systems. One limitation is that its effects may be cell-type specific, meaning that it may not have the same effects in all cell types. Another limitation is that its mechanism of action may be complex, making it difficult to fully understand its effects on biological systems.
Orientations Futures
There are several future directions for research on N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide. One direction is to further investigate its potential as a tool for protein labeling and imaging. Another direction is to study its effects on specific enzymes and proteins in more detail, to better understand its mechanism of action. Additionally, further studies are needed to determine its potential as a therapeutic agent for cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide involves the reaction of 1-(1,3,5-trimethylpyrazol-4-yl)ethanone with 2,2-dimethylbutylamine and propargyl bromide in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and substitution, resulting in the formation of the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer and antimicrobial properties. It has been found to inhibit the growth of cancer cells and bacteria, making it a promising candidate for the development of new drugs.
In biochemistry, N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been studied for its effects on enzymes and proteins. It has been found to modulate the activity of certain enzymes, leading to changes in biochemical pathways. This compound has also been investigated for its potential as a tool for protein labeling and imaging.
Propriétés
IUPAC Name |
N-(2,2-dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-9-15(21)20(11-17(6,7)10-2)14(5)16-12(3)18-19(8)13(16)4/h9,14H,1,10-11H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJVYLPRQGZTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)C1=C(N(N=C1C)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020052.png)

![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)





![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)

![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)
![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
